![molecular formula C13H12N4O5 B10940295 4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10940295.png)
4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid
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Overview
Description
4-{[3-(3-Nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a pyrazole ring through a propanoyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves the following steps:
Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Acylation: The nitrated pyrazole is then acylated with propanoyl chloride in the presence of a base such as pyridine to form the 3-(3-nitro-1H-pyrazol-1-yl)propanoyl intermediate.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with 4-aminobenzoic acid under acidic conditions to yield the target compound
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 4-{[3-(3-Nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: 3-amino-1H-pyrazole derivatives.
Substitution: Nitrobenzoic acid or halobenzoic acid derivatives.
Hydrolysis: 4-aminobenzoic acid and 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid
Scientific Research Applications
4-{[3-(3-Nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A novel energetic compound with similar structural features.
4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid: Another pyrazole derivative with potential biological activity.
Uniqueness: 4-{[3-(3-Nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to its specific combination of a nitro-substituted pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12N4O5 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
4-[3-(3-nitropyrazol-1-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C13H12N4O5/c18-12(6-8-16-7-5-11(15-16)17(21)22)14-10-3-1-9(2-4-10)13(19)20/h1-5,7H,6,8H2,(H,14,18)(H,19,20) |
InChI Key |
BRBXNVVKQUAQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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